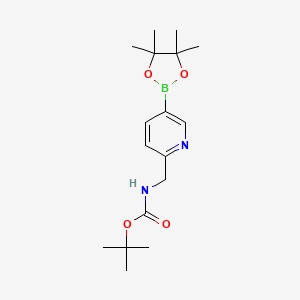

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-13-9-8-12(10-19-13)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYIKVATWKWDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C17H27BN2O4 |

| Molecular Weight | 334.2 g/mol |

| Functional Groups | tert-Butyl carbamate, pyridine ring, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) |

| Synonyms | tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]methyl]carbamate |

The compound combines a stable carbamate protecting group with a boron-containing dioxaborolane, enabling both synthetic versatility and potential biological activity.

Preparation Methods of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate

General Synthetic Strategy

The preparation of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate typically involves:

- Introduction of the boronic ester moiety via borylation of a halogenated pyridine precursor.

- Protection of the amino group as a tert-butyl carbamate (Boc) to afford the final product.

Detailed Synthetic Route

Step 1: Synthesis of 5-(Pinacolboronate)-Pyridin-2-ylmethyl Intermediate

- Starting from 5-bromopyridin-2-ylmethyl amine or its derivatives, a palladium-catalyzed borylation is performed.

- Reagents typically include bis(pinacolato)diboron, palladium catalysts such as Pd(dppf)Cl2, and bases like sodium bicarbonate.

- The reaction is carried out in solvents such as 1,4-dioxane under an inert atmosphere (nitrogen or argon) at reflux or mild heating for several hours (e.g., 16 hours).

- The boronic ester intermediate is isolated by extraction and purified by flash chromatography.

Step 2: Protection of Amino Group as tert-Butyl Carbamate

- The amino group on the pyridine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Alternatively, the carbamate can be introduced prior to or after the borylation step depending on substrate stability.

- The reaction conditions involve mild temperatures (room temperature to 40°C) and solvents like dichloromethane.

- Work-up includes neutralization (e.g., with sodium bicarbonate), extraction, drying, and purification by chromatography.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 adduct |

| Base | Saturated aqueous sodium bicarbonate |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (approx. 100°C) |

| Reaction Time | 2 to 16 hours |

| Yield | Typically 77% to 87% depending on step and substrate |

| Purification | Flash chromatography using silica gel, gradient elution with ethyl acetate/hexanes |

Example: A mixture of 3-bromofuro[3,2-c]pyridin-4-amine and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate with Pd catalyst and sodium bicarbonate in 1,4-dioxane was refluxed under nitrogen for 16 hours. The crude product was purified by flash chromatography to afford the desired carbamate derivative in 77% yield.

Alternative Methods and Notes

- Deprotection steps using trifluoroacetic acid in dichloromethane at room temperature for 2 hours have been reported for related intermediates, indicating the stability and handling considerations of the carbamate group.

- The use of inert atmosphere and careful control of pH during work-up are critical to maintain the integrity of the boronic ester and carbamate functionalities.

- The compound is typically stored at 2-8°C to preserve stability.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temp. | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, PdCl2(dppf), NaHCO3 | 1,4-Dioxane | Reflux (~100°C) | 16 h | 77-87 | Inert atmosphere, nitrogen |

| Carbamate Protection | Di-tert-butyl dicarbonate (Boc2O), base | CH2Cl2 | RT to 40°C | 2-4 h | High | Mild conditions, neutralization |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its boron-containing structure allows for interactions with biological targets that are crucial in cancer progression. Research indicates that derivatives of boron compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Drug Delivery Systems

Due to its ability to form stable complexes with various biomolecules, tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate is being explored as a potential drug delivery agent. Its hydrophobic nature can enhance the solubility and bioavailability of poorly soluble drugs. Studies have shown that such compounds can be utilized to improve therapeutic efficacy by facilitating targeted delivery to specific tissues or cells .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. The incorporation of boron into organic molecules often leads to increased binding affinity to enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases that are implicated in cancer and other diseases .

Synthesis of Functional Materials

In materials science, tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate is being used as a precursor for the synthesis of functional materials such as polymers and nanomaterials. Its unique structure allows for the incorporation of boron into polymer matrices which can enhance mechanical properties and thermal stability .

Photonic Applications

The compound's photophysical properties make it suitable for applications in photonics and optoelectronics. Research has shown that boron-containing compounds can exhibit interesting optical behaviors which can be harnessed in the development of sensors and light-emitting devices .

Building Block in Organic Synthesis

tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations to create more complex molecules used in pharmaceuticals and agrochemicals .

Catalysis

The compound has been explored as a catalyst or catalyst precursor in various organic reactions. The presence of boron enhances catalytic activity in reactions such as cross-coupling reactions which are pivotal in forming carbon-carbon bonds essential for synthesizing complex organic molecules .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation through modulation of signaling pathways |

| Drug Delivery Systems | Enhances solubility and bioavailability of poorly soluble drugs | |

| Enzyme Inhibition | Acts as an inhibitor for kinases involved in metabolic pathways | |

| Materials Science | Synthesis of Functional Materials | Used as a precursor for polymers and nanomaterials |

| Photonic Applications | Exhibits optical behaviors useful in sensors and light-emitting devices | |

| Organic Synthesis | Building Block in Organic Synthesis | Serves as a versatile building block for complex molecule synthesis |

| Catalysis | Enhances catalytic activity in cross-coupling reactions |

Mechanism of Action

The mechanism by which tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, electronic effects, and functional groups. Below is a comparative analysis:

Positional Isomers of Pyridine-Boronate Carbamates

Substituent-Modified Derivatives

Research Findings and Data Tables

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DCM) | Purity (%) |

|---|---|---|---|---|

| Parent compound | 320.19 | 85–87 | High | 98 |

| 3-NO₂ derivative | 365.2 | 120–122 | Moderate | 97.8 |

| 5-F derivative | 338.19 | 92–94 | High | 95 |

Biological Activity

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate (CAS No. 885693-20-9) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity in various biological contexts.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H28BNO4 |

| Molecular Weight | 309.209 g/mol |

| Melting Point | 105 °C |

| Boiling Point | 348 °C |

| Density | 1.1 g/cm³ |

| Flash Point | 164.3 °C |

These properties indicate a stable compound suitable for various synthetic applications.

Synthesis

The synthesis of tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate typically involves the reaction of pyridine derivatives with boronic acids under specific conditions to yield the desired carbamate structure. The use of tetramethyl dioxaborolane enhances the reactivity and selectivity of the reactions involved.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression. Its ability to bind selectively to kinase domains suggests it may serve as a lead compound for developing targeted therapies .

- Neuroprotective Effects : Preliminary findings suggest that tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate may exert neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study 1 : In vitro studies demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells by more than 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways associated with apoptosis .

- Case Study 2 : A study investigating neuroprotective effects showed that treatment with this compound in a mouse model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

- Step 1 : Introduction of the carbamate group via reaction of tert-butyl chloroformate with a pyridine-2-ylmethylamine intermediate under basic conditions (e.g., triethylamine or NaHCO₃ in dichloromethane) .

- Step 2 : Boronate ester installation via Suzuki-Miyaura coupling or direct substitution using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (THF or dioxane) are critical for high yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key structural features, such as the tert-butyl group (δ ~1.3 ppm, singlet) and pyridine/dioxaborolane protons (δ 7.0–8.5 ppm). DEPT-135 clarifies quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (calc. 335.21 g/mol) and detects isotopic patterns for boron (¹⁰B/¹¹B) .

- Elemental Analysis : Validates C, H, N, and B content within ±0.3% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Hazard Mitigation : Avoid inhalation (H335) and skin contact (H315/H319). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The dioxaborolane group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:

- Catalyst Optimization : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for electron-deficient pyridines .

- Solvent Effects : Use degassed THF/H₂O (9:1) to stabilize the boronate intermediate.

- Yield Challenges : Competing protodeboronation can occur; adding Cs₂CO₃ (2 eq.) suppresses this side reaction .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity of Reagents : Ensure tert-butyl chloroformate is freshly distilled to avoid carbonate byproducts .

- Moisture Sensitivity : Rigorous drying of solvents (molecular sieves) and glassware minimizes boronate ester hydrolysis .

- Reaction Monitoring : Use TLC (silica, UV-active) or in situ IR to track intermediate formation and adjust stoichiometry .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinases or proteases. The pyridine ring and carbamate group often form hydrogen bonds with active-site residues .

- ADMET Prediction : SwissADME estimates logP (~2.5) and solubility (≈50 µM in PBS), suggesting moderate blood-brain barrier permeability .

- Dynamic Simulations : MD simulations (AMBER) assess stability of boronate ester in aqueous environments, informing prodrug design .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer :

- Kinase Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ against kinases (e.g., EGFR T790M). The boronate ester mimics transition-state phosphate binding .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidative metabolites (e.g., deboronation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.